(2-Phenoxypyridin-3-yl)methanol
Overview
Description
(2-Phenoxypyridin-3-yl)methanol is an organic compound with the molecular formula C12H11NO2. It consists of a pyridine ring substituted with a phenoxy group at the 2-position and a methanol group at the 3-position. This compound is primarily used as a reagent in organic synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the classical base-catalyzed Claisen–Schmidt condensation in methanol at room temperature .
Industrial Production Methods
Industrial production methods for (2-Phenoxypyridin-3-yl)methanol are not extensively documented. the general approach involves large-scale organic synthesis techniques, utilizing similar reaction conditions as those used in laboratory settings.
Chemical Reactions Analysis
Types of Reactions
(2-Phenoxypyridin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenoxy and methanol groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and substituted derivatives of this compound.
Scientific Research Applications
(2-Phenoxypyridin-3-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Phenoxypyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in certain cancer cell lines by activating apoptotic pathways . The compound’s antiparasitic activity is attributed to its ability to interfere with the metabolic processes of parasites .
Comparison with Similar Compounds
Similar Compounds
(2-Phenoxypyridin-3-yl)naphthalene-1(2H)-one: A derivative with similar antiparasitic and antiproliferative properties.
2-Phenoxy-3-pyridinemethanol: Another closely related compound with similar chemical structure and reactivity.
Uniqueness
(2-Phenoxypyridin-3-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of phenoxy and methanol groups makes it a versatile reagent in organic synthesis and a promising candidate for various scientific research applications.
Properties
IUPAC Name |
(2-phenoxypyridin-3-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-9-10-5-4-8-13-12(10)15-11-6-2-1-3-7-11/h1-8,14H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOUPPXWSDSWQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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